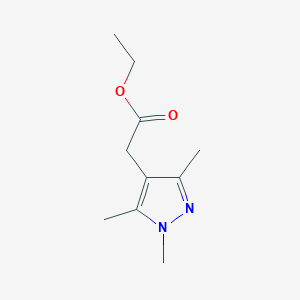
ethyl 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate involves a reaction with paraformaldehyde, 1,4-dioxane, and concentrated hydrochloric acid . The crude product is separated by silica gel column chromatography with petroleum ether-ethyl acetate .Molecular Structure Analysis
The molecular formula of ethyl 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate is C10H16N2O2 . Its molecular weight is 196.25 . The InChI code is 1S/C10H16N2O2/c1-5-14-10(13)6-9-7(2)11-12(4)8(9)3/h5-6H2,1-4H3 .Physical And Chemical Properties Analysis
Ethyl 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate is a solid or viscous liquid at room temperature . The storage temperature is recommended to be at room temperature, sealed in dry conditions .Scientific Research Applications
Anti-Doping Control for Recombinant Erythropoietin (rHuEPO)
- Application : Developing specific antibodies recognizing asialo-erythropoietin molecules could lead to a confirmation test based on the analysis of the asialopattern EPO .
Antileishmanial Activity
Antimalarial Evaluation
- Application : Investigating its mechanism of action and optimizing its antimalarial properties could be valuable .
Amino Protection Reactions
- Application : Further exploration of its reactivity and versatility in synthetic pathways could enhance its utility .
Biological Activity Screening
- Application : High-throughput screening assays could identify its interactions with biological targets .
Chemical Synthesis
Safety and Hazards
Ethyl 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate is associated with several safety hazards. It may cause skin irritation, serious eye irritation, and respiratory irritation . The safety information pictograms indicate a GHS07 signal word warning . The hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
properties
IUPAC Name |
ethyl 2-(1,3,5-trimethylpyrazol-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-5-14-10(13)6-9-7(2)11-12(4)8(9)3/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPADBJAWODCXTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N(N=C1C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B2434085.png)

![2-amino-N-(3-ethoxypropyl)-1-phenethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2434091.png)



![9,11-Dibromo-5,6-dihydrobenzo[c]acridine](/img/structure/B2434096.png)
![5-(furan-2-yl)-1-methyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2434097.png)
![methyl 4-chloro-2-({[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B2434098.png)
![N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2434100.png)

![(2E)-3-[5-(4-cyanophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2434103.png)

![3-(2-chlorobenzyl)-2-[(2,4-dichlorobenzyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2434105.png)